4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide
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Overview
Description
4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its hydrazone moiety, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Corrosion Inhibition: It has been studied for its ability to inhibit the corrosion of metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide involves its interaction with molecular targets through its hydrazone group. This group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or other proteins. The compound’s ability to act as a corrosion inhibitor is attributed to its adsorption onto the metal surface, forming a protective layer that prevents oxidation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but with a different substituent on the aromatic ring.
2-hydroxy-N’-[1-(2-thienyl)ethylidene]benzohydrazide: Similar but with a hydroxyl group in a different position.
Uniqueness
4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is unique due to the presence of both a hydroxyl group and a thiophene ring, which can impart specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9+ |
InChI Key |
HFSNLFUJGCTBPZ-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CS2 |
Origin of Product |
United States |
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